molecular formula C11H7ClN2 B14135230 8-Chloropyrido[1,2-a]benzimidazole

8-Chloropyrido[1,2-a]benzimidazole

Cat. No.: B14135230
M. Wt: 202.64 g/mol
InChI Key: LGLFJKQZXNXHIQ-UHFFFAOYSA-N
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Description

8-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The molecular formula of this compound is C11H7ClN2, and it has a molecular weight of 202.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with chlorinated pyridine derivatives. One common method includes the reaction of 2-aminobenzimidazole with 2-chloropyridine in the presence of a base such as potassium carbonate under reflux conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the benzimidazole and pyridine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[1,2-a]benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 8-Chloropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of the chlorine atom at the 8-position, which allows for specific substitution reactions and the formation of diverse derivatives.

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

8-chloropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7ClN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H

InChI Key

LGLFJKQZXNXHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Cl

Origin of Product

United States

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